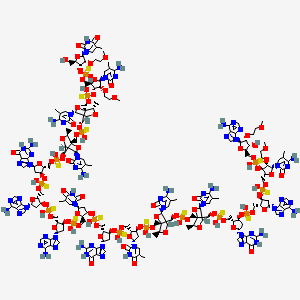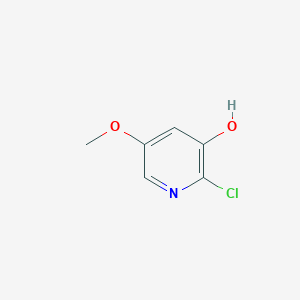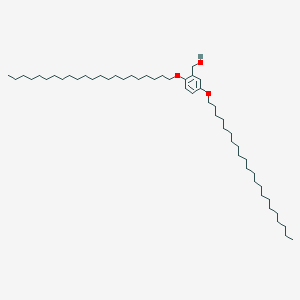
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is a chemical compound that belongs to the class of lithium salts It is derived from cyclobutanecarboxylic acid and features a hydroxymethyl group attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanecarboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction scheme is as follows:
Cyclobutanecarboxylic acid+Lithium hydroxide→Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate+Water
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity of the product, making it suitable for large-scale applications.
化学反応の分析
Types of Reactions
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Ion-exchange reactions can be carried out using various metal salts under aqueous conditions.
Major Products Formed
Oxidation: 3-(Carboxymethyl)cyclobutane-1-carboxylate
Reduction: 3-(Hydroxymethyl)cyclobutanol
Substitution: Various metal 3-(hydroxymethyl)cyclobutane-1-carboxylates
科学的研究の応用
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a lithium salt in mood stabilization.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bipolar disorder and other mood disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用機序
The mechanism of action of lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets and pathways. As a lithium salt, it can influence neurotransmitter release and uptake, modulate signal transduction pathways, and affect gene expression. The hydroxymethyl group may also play a role in its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
類似化合物との比較
Similar Compounds
- Lithium cyclobutanecarboxylate
- Lithium 3-methylcyclobutane-1-carboxylate
- Lithium 3-(hydroxymethyl)cyclopentane-1-carboxylate
Uniqueness
Lithium 3-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to the presence of both a hydroxymethyl group and a cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C6H9LiO3 |
|---|---|
分子量 |
136.1 g/mol |
IUPAC名 |
lithium;3-(hydroxymethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9);/q;+1/p-1 |
InChIキー |
RRBUJBFHLFRJGI-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1C(CC1C(=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)

![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)

![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)


![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)




![tert-butyl N-[(2R,3R)-2-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13910874.png)
